molecular formula C30H28N2O5 B11059641 5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11059641
M. Wt: 496.6 g/mol
InChI Key: RNBJAIYITZNLFX-SGEDCAFJSA-N
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Description

5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as 4-ethoxybenzaldehyde and 4-methoxybenzoyl chloride, which are then subjected to various reactions including condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) might be used for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential to modulate biological pathways could make it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and indole-containing molecules. These compounds share structural features and might exhibit similar biological activities.

Uniqueness

What sets 5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H28N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H28N2O5/c1-3-37-23-14-8-19(9-15-23)27-26(28(33)20-10-12-22(36-2)13-11-20)29(34)30(35)32(27)17-16-21-18-31-25-7-5-4-6-24(21)25/h4-15,18,27,31,33H,3,16-17H2,1-2H3/b28-26-

InChI Key

RNBJAIYITZNLFX-SGEDCAFJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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